(4-Ethylphenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of (4-Ethylphenyl)acetic acid and related compounds involves multiple steps, including the Lossen rearrangement and the Grignard reaction, which are foundational in organic synthesis. For instance, the Lossen rearrangement has been utilized for the racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating good yields under mild conditions (Thalluri et al., 2014). Additionally, (4-Trifluoromethylphenyl)acetic acid, a compound with a similar structure, was prepared from 4-trifluoromethylaniline through diazotization, the Grignard reaction, and the Wolff-Kishner-Huang reaction, indicating a versatile approach to synthesizing phenylacetic acid derivatives (Dong-meib, 2010).
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives, including (4-Ethylphenyl)acetic acid, is characterized by the presence of acetic acid side arms attached symmetrically or asymmetrically to a biphenyl system or other aromatic rings. X-ray diffraction techniques have been employed to determine the crystal structure of these compounds, revealing details about their molecular geometry, intermolecular interactions, and the arrangement of functional groups (Sienkiewicz-Gromiuk et al., 2014).
Scientific Research Applications
Suzuki Couplings in Green Chemistry : Ethyl (4-phenylphenyl)acetate is a precursor to felbinac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis. It has been used in a discovery-based, microscale experiment for undergraduate organic chemistry laboratories to explore green Suzuki coupling reactions. This experiment aims to identify the greenest and most cost-effective method for synthesizing this compound using water as the primary solvent (Costa et al., 2012).
Synthesis and Anti-inflammatory Evaluation : It has been used in the synthesis of 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid. These derivatives have shown anti-inflammatory activity, with ibuprofen used as the standard drug for comparison (Virmani & Hussain, 2014).
Pharmaceutical Research and Drug Development : The compound plays a role in the synthesis of various pharmaceutical agents. For example, in the synthesis of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a prejunctional dopamine receptor agonist with potential applications in neurology and psychiatry (Gallagher et al., 1985).
Use as a Chiral Auxiliary Compound : It has been explored for use as a chiral auxiliary compound in the field of organic synthesis. This research is particularly relevant to the development of chiral derivatizing agents for amines and alcohols (Majewska, 2019).
Catalytic Applications : The compound has been studied in the context of catalysis, such as in the acetic acid hydrogenation over supported platinum catalysts. This research is crucial for understanding the catalytic behavior and optimizing industrial chemical processes (Rachmady & Vannice, 2000).
Synthesis of Antimicrobial Agents : It has been used in the synthesis of antimicrobial agents, as demonstrated in the development of new 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole derivatives, which showed antimicrobial activity against various microorganisms (Demirbas et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLXRHXCGJOGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162564 | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylphenyl)acetic acid | |
CAS RN |
14387-10-1 | |
Record name | 4-Ethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14387-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Ethylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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